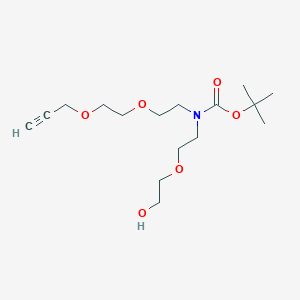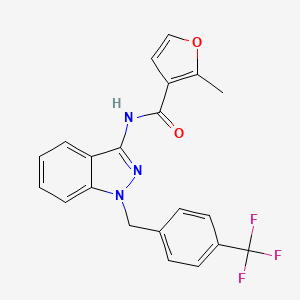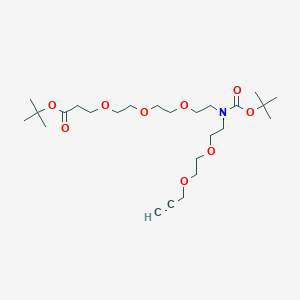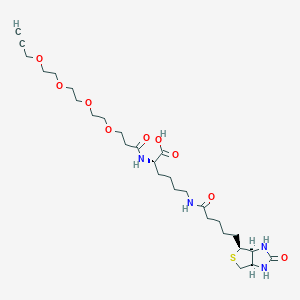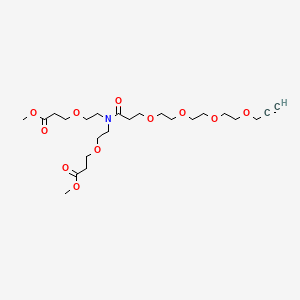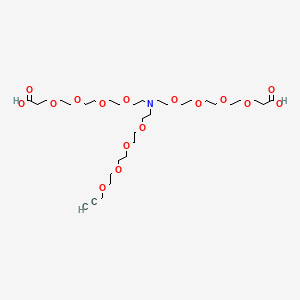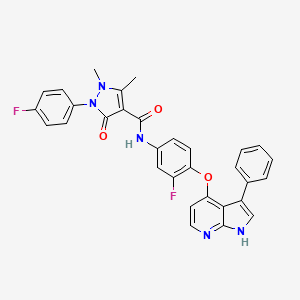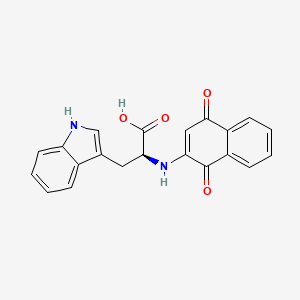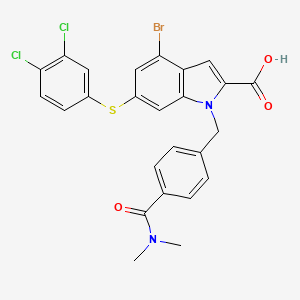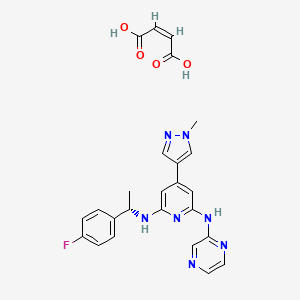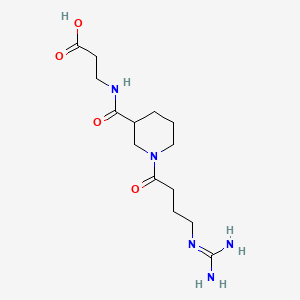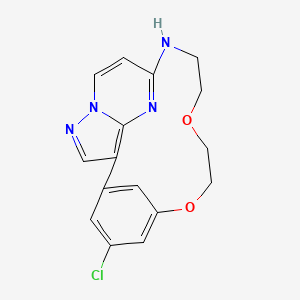
OD36
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OD36 is a macrocyclic inhibitor known for its potent binding to the activin receptor-like kinase 2 (ALK2) kinase ATP pocket. It is primarily recognized as a receptor-interacting protein kinase 2 (RIPK2) inhibitor with an IC50 value of 5.3 nanomolar . This compound has shown significant potential in targeting ALK2, with a dissociation constant (KD) of 37 nanomolar .
Mechanism of Action
Mode of Action
OD36 acts as a highly potent, selective, ATP-competitive, and reversible inhibitor of RIPK2 . It inhibits RIPK2 activity at low nanomolar range . It also inhibits both RIPK2 tyrosine autophosphorylation as well as downstream NF-κB and MAPK signaling induced by muramyl dipeptide . For ALK2, this compound binds efficiently to the ATP pocket of the kinase .
Biochemical Pathways
This compound affects the NF-κB and MAPK signaling pathways through its inhibition of RIPK2 . It also impacts the BMP signaling pathway through its inhibition of ALK2 . These pathways play crucial roles in inflammation and bone formation, respectively .
Pharmacokinetics
It is soluble in DMSO at 50 mg/mL , suggesting good potential for bioavailability.
Result of Action
This compound inhibits the recruitment of inflammatory cells to the peritoneum, specifically that of neutrophils, and to a lesser extent, lymphocytes . It reduces cellular infiltration in a muramyl dipeptide-induced peritonitis model . In terms of ALK2, this compound potently antagonizes mutant ALK2 signaling and osteogenic differentiation . It efficiently blocks activin A‐induced osteogenic differentiation of fibrodysplasia ossificans progressiva endothelial colony-forming cells .
Biochemical Analysis
Biochemical Properties
OD36 plays a significant role in biochemical reactions. It interacts with enzymes such as receptor-interacting protein 2 (RIPK2) and ALK2 . This compound is a highly potent, selective, ATP-competitive and reversible inhibitor of RIPK2 . It shows minimal effect on the activity of 366 other protein kinases .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by blocking RIPK2 autophosphorylation and downstream NF-κB and MAP kinase signaling . This results in reduced cellular infiltration of neutrophils and lymphocytes .
Molecular Mechanism
At the molecular level, Cyclical Inhibitor this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It binds to the ATP pocket of the ALK2 kinase . It also inhibits the autophosphorylation of RIPK2 .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound continues to inhibit BMP-6 induced p-Smad1/5 in KS483 cells . It also prevents the activation of Smad1/5 and gene targets ID-1 and ID-3 in response to activin A .
Dosage Effects in Animal Models
In animal models, the effects of Cyclical Inhibitor this compound vary with different dosages. At a dosage of 6.25 mg/kg, it alleviates inflammation in an acute peritonitis mice model .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OD36 involves the creation of a macrocyclic structure that efficiently binds to the ATP pocket of ALK2 kinase. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves multiple steps of organic reactions, including cyclization and functional group modifications .
Industrial Production Methods
Industrial production of this compound is typically carried out under controlled laboratory conditions to ensure high purity and yield. The compound is available in various quantities, ranging from milligrams to grams, and is often produced using custom synthesis services .
Chemical Reactions Analysis
Types of Reactions
OD36 undergoes several types of chemical reactions, including:
Inhibition Reactions: This compound inhibits the activity of RIPK2 and ALK2 by binding to their ATP pockets.
Binding Reactions: The compound shows potent binding to ALK2 kinase ATP pocket, with a KD of 37 nanomolar.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include:
Buffer Solutions: Used to maintain the pH during the reactions.
Organic Solvents: Such as dimethyl sulfoxide (DMSO) for dissolving the compound.
Major Products Formed
The major products formed from the reactions involving this compound are the inhibited forms of RIPK2 and ALK2, which result in the suppression of their downstream signaling pathways .
Scientific Research Applications
OD36 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
OD38: Another RIPK2 inhibitor with an IC50 value of 14.1 nanomolar.
ALK2-IN-2: A selective inhibitor of ALK2 with an IC50 value of 9 nanomolar.
Blu-782: An ALK2 inhibitor with an IC50 value of less than 10 nanomolar.
Uniqueness of OD36
This compound is unique due to its dual inhibition of RIPK2 and ALK2, making it a valuable tool for studying both kinases simultaneously . Its high potency and selectivity for ALK2 also distinguish it from other similar compounds .
Properties
IUPAC Name |
4-chloro-7,10-dioxa-13,17,18,21-tetrazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2/c17-12-7-11-8-13(9-12)23-6-5-22-4-2-18-15-1-3-21-16(20-15)14(11)10-19-21/h1,3,7-10H,2,4-6H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSDBMVHAKWDRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=CC(=CC(=C2)C3=C4N=C(N1)C=CN4N=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
